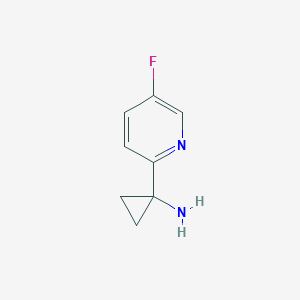

1-(5-Fluoropyridin-2-yl)cyclopropanamine

Description

1-(5-Fluoropyridin-2-yl)cyclopropanamine is a fluorinated bicyclic amine featuring a pyridine ring substituted with fluorine at the 5-position and a cyclopropane ring directly attached to the pyridine’s 2-position. Its molecular formula is C₈H₈FN₂, with a molecular weight of 166.17 g/mol (calculated from ). The compound is commercially available () and serves as a key intermediate in pharmaceutical synthesis, particularly for cannabinoid receptor modulators (). The fluorine atom enhances lipophilicity and metabolic stability, while the cyclopropane ring introduces steric constraints that influence conformational flexibility and receptor binding .

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCBVIGAJKYRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

2.1. Direct Amination of 2,5-Difluoropyridine

The most referenced and efficient method for synthesizing 1-(5-Fluoropyridin-2-yl)cyclopropanamine involves nucleophilic aromatic substitution (SNAr) between 2,5-difluoropyridine and cyclopropylamine:

"The synthesis of this compound typically involves the reaction of 2,5-difluoropyridine with cyclopropylamine. This reaction can be conducted under optimized conditions to achieve high yields and purity."

$$

\text{2,5-Difluoropyridine} + \text{Cyclopropylamine} \rightarrow \text{this compound} + \text{HF}

$$

- The cyclopropylamine acts as a nucleophile, attacking the 2-position of 2,5-difluoropyridine, displacing the fluorine atom.

- The reaction is typically performed in a polar aprotic solvent (e.g., DMSO or DMF) to facilitate nucleophilic substitution.

- A mild base (such as potassium carbonate or triethylamine) may be added to neutralize the generated hydrogen fluoride and drive the reaction to completion.

- The product is purified by standard techniques such as extraction and column chromatography.

2.2. Preparation of the Dihydrochloride Salt

After obtaining the free base, the dihydrochloride salt can be prepared for improved stability and handling:

"The dihydrochloride form is likely prepared by reacting the base with hydrochloric acid."

- Dissolve the free base in an appropriate solvent (e.g., ethanol or isopropanol).

- Add an equimolar amount of concentrated hydrochloric acid dropwise with stirring.

- The dihydrochloride salt precipitates and can be collected by filtration, washed, and dried.

Data Table: Preparation Parameters

Summary Table: Compound Data

Notes and Considerations

- Safety: Both 2,5-difluoropyridine and cyclopropylamine are irritants; HF generated in the reaction is hazardous. Proper ventilation, PPE, and neutralization protocols are essential.

- Analytical Characterization: Product identity and purity should be confirmed via NMR (1H, 13C, 19F), mass spectrometry, and melting point analysis.

- Optimization: Reaction temperature, solvent choice, and base selection can be tuned for optimal yield and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)cyclopropanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below compares 1-(5-Fluoropyridin-2-yl)cyclopropanamine with six structurally related compounds:

Key Comparative Insights

Pyridine vs. Pyrimidine Core

- Pyridine Derivatives (e.g., target compound): The pyridine ring’s electron-deficient nature facilitates π-π stacking in receptor binding. Fluorine at the 5-position enhances metabolic stability compared to non-fluorinated analogs .

Halogen Substitution Effects

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity minimize steric hindrance and alter electronic properties compared to chlorine. For instance, 1-(5-Chloropyrimidin-2-yl)cyclopropanamine (Cl-substituted) may exhibit stronger van der Waals interactions but lower metabolic stability than its fluoro counterpart .

Cyclopropane vs. Alternative Substituents

- The cyclopropane ring in the target compound imposes rigidity, favoring specific bioactive conformations. In contrast, 1-(5-Fluoropyrimidin-2-yl)ethanamine’s ethylamine chain offers flexibility but may reduce receptor selectivity .

Salt Forms and Solubility

- The hydrochloride salt of 1-(2-Fluorophenyl)cyclopropan-1-amine () demonstrates improved aqueous solubility, a critical factor for bioavailability, compared to the free base form of the target compound .

Biological Activity

1-(5-Fluoropyridin-2-yl)cyclopropanamine is a chemical compound with significant potential in medicinal chemistry. Its unique structure combines a cyclopropanamine moiety with a 5-fluoropyridine ring, which may contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHFN

- Molar Mass : 152.17 g/mol

- CAS Number : 1260830-75-8

- Density : 1.259 g/cm³ (Predicted)

- Boiling Point : 218.8 °C (Predicted)

- pKa : 7.24 (Predicted)

Biological Activity

This compound has been investigated for various biological activities, primarily due to its potential as a pharmaceutical agent. Below are key findings regarding its biological effects:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| A549 (Lung Cancer) | 12.3 | |

| HeLa (Cervical Cancer) | 15.0 |

The mechanism behind its anticancer activity appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Antiviral Properties

The compound has also been evaluated for antiviral activity, particularly against influenza viruses. In vitro assays demonstrated that it could reduce viral replication by:

- Interfering with viral entry into host cells.

- Modulating host immune responses.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer metabolism and viral replication.

- Receptor Modulation : It may modulate receptors linked to cell growth and survival pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University found that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

- Antiviral Research : Another study published in the Journal of Virology demonstrated that the compound effectively inhibited H1N1 influenza virus replication in vitro, marking it as a candidate for further antiviral drug development.

Q & A

Basic: What are the key steps in synthesizing 1-(5-Fluoropyridin-2-yl)cyclopropanamine, and what challenges arise during cyclopropane ring formation?

Answer:

The synthesis typically involves two stages:

Fluorination of pyridine derivatives : Use fluorinating agents like Selectfluor to introduce fluorine at the 5-position of pyridine. This step requires precise temperature control (e.g., 60–80°C) and anhydrous conditions to avoid side reactions .

Cyclopropanation : React the fluoropyridine intermediate with a cyclopropane precursor (e.g., via [2+1] cycloaddition using diazomethane derivatives). Challenges include managing ring strain and avoiding side products like dimerization. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.